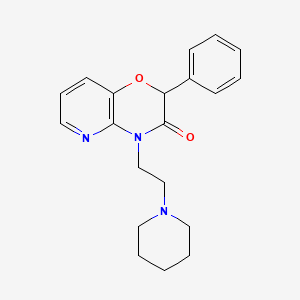
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include phenyl derivatives, piperidine, and pyridine oxazinone precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Where a nucleophile replaces a leaving group in the precursor molecules.
Cyclization Reactions: To form the heterocyclic ring structure.
Condensation Reactions: To link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents to form reduced products.
Substitution: Where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Where the compound binds to and inhibits the activity of certain enzymes.
Receptor Binding: Where the compound interacts with cellular receptors to modulate signaling pathways.
DNA Intercalation: Where the compound inserts itself between DNA base pairs, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86267-53-0 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-phenyl-4-(2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C20H23N3O2/c24-20-18(16-8-3-1-4-9-16)25-17-10-7-11-21-19(17)23(20)15-14-22-12-5-2-6-13-22/h1,3-4,7-11,18H,2,5-6,12-15H2 |
Clave InChI |
KOCFJJGQCSSWIM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















